

# Physical properties of (1-methyl-1H-imidazol-4-yl)methanol

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## Compound of Interest

Compound Name: (1-methyl-1H-imidazol-4-yl)methanol

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An In-depth Technical Guide to the Physical Properties of **(1-methyl-1H-imidazol-4-yl)methanol**

## Introduction

**(1-methyl-1H-imidazol-4-yl)methanol** is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized imidazole, its structural motif is present in numerous biologically active molecules, including naturally occurring compounds like histidine and histamine. The strategic placement of the methyl and hydroxymethyl groups on the imidazole ring imparts specific physicochemical characteristics that are crucial for its role as a versatile building block in organic synthesis and as a potential pharmacophore.<sup>[1]</sup> Its utility spans from being a key intermediate in the synthesis of antifungal and antibacterial agents to its use as a ligand in catalysis.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the core physical properties of **(1-methyl-1H-imidazol-4-yl)methanol**. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven methodologies for the experimental determination of these properties. Understanding these characteristics is paramount for predicting the compound's behavior in various chemical and biological systems, which is a critical step in the drug discovery and development pipeline.

## Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties. **(1-methyl-1H-imidazol-4-yl)methanol** consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to the nitrogen at position 1, and a hydroxymethyl group is at position 4.

Caption: Molecular structure of **(1-methyl-1H-imidazol-4-yl)methanol**.

## Core Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in analytical and biological systems. The following table summarizes the known physical data for **(1-methyl-1H-imidazol-4-yl)methanol**.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	[1][2][3][4]
Molecular Weight	112.13 g/mol	[1][2][3][4]
Appearance	Yellow solid	[1][2]
Boiling Point	324.9 °C at 760 mmHg	[4]
Melting Point	Data not available	
Solubility	Data not available	
CAS Number	17289-25-7	[1][2][4]

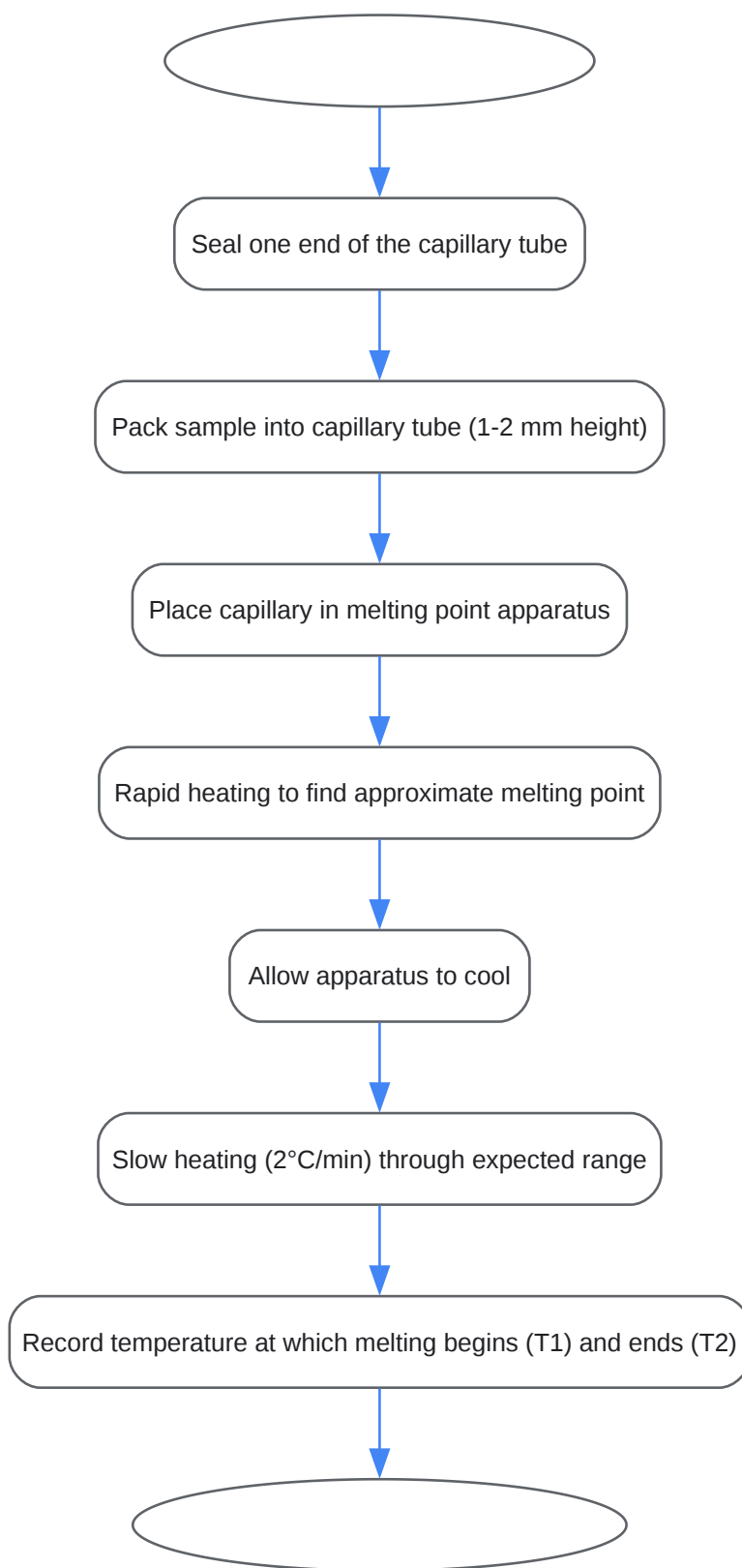
## Experimental Determination of Physical Properties

Where experimental data is not readily available, direct measurement is necessary. The following sections detail robust, standardized protocols for determining the key physical properties of a solid organic compound like **(1-methyl-1H-imidazol-4-yl)methanol**.

### Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[5] The choice of a slow heating rate (approx. 2°C/min)

around the expected melting point is crucial for achieving an accurate measurement, as it allows the system to remain in thermal equilibrium.



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Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

- Sample Preparation: A small amount of the dry **(1-methyl-1H-imidazol-4-yl)methanol** is finely crushed into a powder.[6]
- Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 1-2 mm.[6][7]
- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a thermometer.[8]
- Approximate Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range.
- Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 2°C per minute, through the previously determined approximate range.[5]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[8]

## Solubility Profile

Expertise & Experience: Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and direct measurement of a saturated state.[9] It is critical to ensure that equilibrium has been reached, which may require shaking for 24 hours or more, and that the temperature is precisely controlled.[9]

Step-by-Step Protocol:

- System Preparation: An excess amount of solid **(1-methyl-1H-imidazol-4-yl)methanol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed

container.[9]

- Equilibration: The mixture is agitated (e.g., on a shaker) at a constant, controlled temperature until equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid confirms that the solution is saturated.[9]
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]
- Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated. The mass of the remaining solid is measured.[10]
- Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.[11]

## Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its structure and bonding.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are arguably the most powerful tools for elucidating the structure of organic molecules. For **(1-methyl-1H-imidazol-4-yl)methanol**,  $^1\text{H}$  NMR would confirm the number of distinct protons and their connectivity through spin-spin coupling.  $^{13}\text{C}$  NMR provides information on the number and type of carbon atoms.[12][13] The choice of a deuterated solvent is critical; it must dissolve the compound without contributing interfering signals to the  $^1\text{H}$  NMR spectrum.[14]

Step-by-Step Protocol for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- Sample Preparation: Approximately 5-10 mg of **(1-methyl-1H-imidazol-4-yl)methanol** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ , or  $\text{D}_2\text{O}$ ) in an NMR tube.[14]
- Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[14]

- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard number of scans (e.g., 8-16) are acquired. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance, a significantly larger number of scans is required to achieve a good signal-to-noise ratio.[\[13\]](#)[\[15\]](#)
- **Data Processing:** The resulting Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and calibrated against the residual solvent peak or an internal standard (e.g., TMS).[\[14\]](#)

## Infrared (IR) Spectroscopy

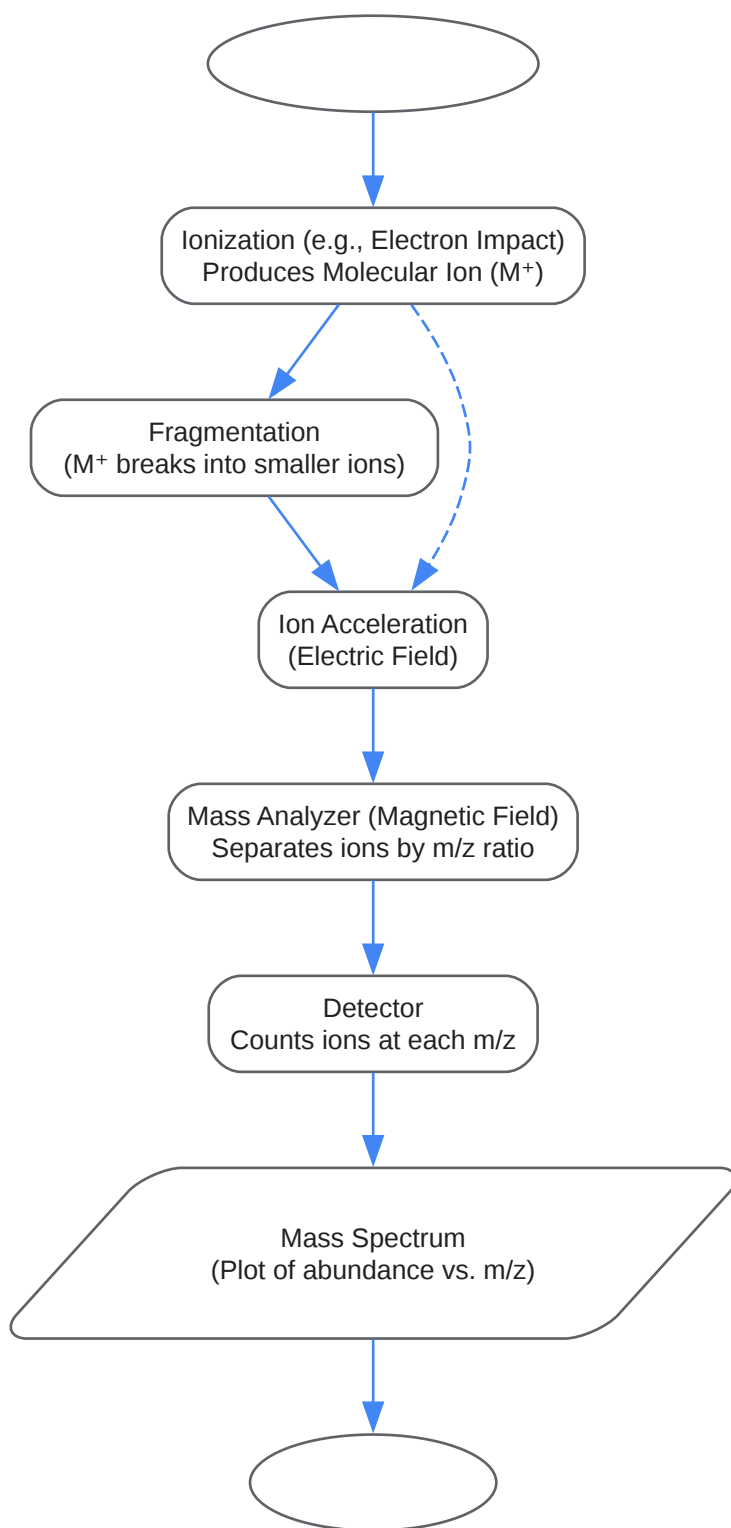
**Expertise & Experience:** IR spectroscopy is used to identify the functional groups present in a molecule. For **(1-methyl-1H-imidazol-4-yl)methanol**, key expected signals would include a broad O-H stretch from the alcohol, C-H stretches from the methyl group and the aromatic ring, and C=N and C=C stretches characteristic of the imidazole ring. The thin solid film method is a rapid and effective way to prepare a solid sample for analysis.[\[1\]](#)

Step-by-Step Protocol (Thin Solid Film Method):

- **Sample Preparation:** A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[1\]](#)
- **Film Deposition:** A drop of this solution is placed on an IR-transparent salt plate (e.g., KBr or NaCl).[\[1\]](#)
- **Solvent Evaporation:** The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[\[1\]](#)
- **Spectral Acquisition:** The plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.[\[1\]](#)

## Mass Spectrometry (MS)

**Expertise & Experience:** Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For **(1-methyl-1H-imidazol-4-yl)methanol**, electron impact (EI) ionization is a common technique. The molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  value corresponding to the molecular weight (112.13).[\[16\]](#)



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Caption: General workflow of an Electron Impact Mass Spectrometer.

Step-by-Step Protocol:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer and vaporized.[16]
- Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion ( $M^+$ ). [17]
- Fragmentation: Excess energy from the ionization process causes the molecular ions to break apart into smaller, charged fragments.[16]
- Mass Analysis: The ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge ( $m/z$ ) ratio. Lighter ions are deflected more than heavier ones.[17]
- Detection: A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[16]

## Conclusion

The physical properties of **(1-methyl-1H-imidazol-4-yl)methanol** are fundamental to its application in scientific research and development. While some data, such as molecular weight and boiling point, are established, other key parameters like a precise melting point and comprehensive solubility profiles require experimental determination. The protocols outlined in this guide provide a robust framework for obtaining this critical information. By employing these standardized methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the effective use of this versatile compound in the synthesis of novel chemical entities and the advancement of pharmaceutical science.

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